4,6-dimethyl-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine-3-carbonitrile
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Overview
Description
4,6-Dimethyl-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine-3-carbonitrile is a complex organic compound characterized by its unique molecular structure, which includes a pyridine ring substituted with methyl groups and a trifluoromethyl group on a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-dimethyl-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine-3-carbonitrile typically involves multiple steps, starting with the preparation of the pyridine core
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using high-throughput techniques to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can help streamline the production process, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles like sodium azide (NaN₃) or potassium iodide (KI).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted pyridines or piperidines.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has shown potential as a bioactive molecule, interacting with various biological targets and pathways.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Its unique properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4,6-dimethyl-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine-3-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group, in particular, plays a crucial role in enhancing the compound's binding affinity and biological activity. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
4,4'-Bis(trifluoromethyl)-2,2'-bipyridine: Used in photocatalysis and OLEDs.
Indole Derivatives: Known for their antiviral, anti-inflammatory, and anticancer properties.
Uniqueness: 4,6-Dimethyl-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine-3-carbonitrile stands out due to its specific structural features, which confer unique chemical and biological properties. Its trifluoromethyl group enhances its reactivity and binding affinity, making it a valuable compound in various applications.
Properties
IUPAC Name |
4,6-dimethyl-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3N3/c1-9-7-10(2)19-13(12(9)8-18)20-5-3-11(4-6-20)14(15,16)17/h7,11H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORRUOXIARYLBHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)N2CCC(CC2)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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